molecular formula C9H11BrN2 B1399682 N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine CAS No. 1342791-52-9

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine

Cat. No. B1399682
M. Wt: 227.1 g/mol
InChI Key: DMBMCOVJVBWJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine is a chemical compound with the molecular formula C9H11BrN2. Its molecular weight is 227.1 g/mol1. However, there is limited information available about this compound, and it is not intended for human or veterinary use1.



Synthesis Analysis

The synthesis of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine is not directly mentioned in the available literature. However, related compounds such as 2-Amino-5-bromopyridine have been synthesized from 2-Aminopyridine2.



Molecular Structure Analysis

The molecular structure of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine is not directly available. However, the molecule contains a total of 36 bonds, including 17 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyridine3.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine. However, related compounds such as N-(5-Bromopyridin-2-yl)acetamide have been studied, and it was found that in the crystal, molecules are linked by N—H…O and C—H…O hydrogen bonds generating bifurcated R21 (5) ring motifs, which in turn lead to [110] chains4.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine are not well-documented. However, it is known that the compound has a molecular weight of 227.1 g/mol1.


Scientific Research Applications

1. Neurological and Psychological Applications

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine and its related compounds have been studied for their potential in treating neurological and psychological disorders. One significant application is as an inhibitor of Lysine-specific demethylase-1 (LSD1), which plays a crucial role in the methylation of histones and gene expression regulation. These compounds are investigated for therapeutic potential in conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).

2. Agricultural and Antifungal Applications

Research has also explored the use of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine derivatives in agriculture. For instance, certain cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives exhibited excellent herbicidal and fungicidal activities, indicating potential applications in crop protection and agricultural productivity (Tian et al., 2009).

3. Synthesis of Biologically Active Compounds

This compound has been utilized in the synthesis of various biologically active molecules. For example, it has been involved in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its significance in the development of new pharmacological agents (Hirokawa et al., 2000).

4. Development of Novel Antiviral Agents

Another area of application is in the development of novel antiviral agents. Derivatives of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine have been synthesized and evaluated for their antiviral properties, particularly against human immunodeficiency virus (HIV) and other retroviruses (Hocková et al., 2003).

5. Applications in Polymer Chemistry

In polymer chemistry, derivatives of N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine have been used in atom transfer radical polymerization and click chemistry to create functional polymers. This illustrates its role in the development of new materials with potential applications in various industries (Lutz et al., 2005).

6. Development of PET Radioligands

The compound has also been used in the synthesis of precursors for PET radioligands. These radioligands are crucial in positron emission tomography (PET), a powerful imaging technique used in medical diagnostics (Gao et al., 2010).

Safety And Hazards

There is no specific safety and hazard information available for N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine. However, related compounds such as Methyl 2-(5-bromopyridin-2-yl)acetate have been classified with the GHS07 pictogram and carry the signal word “Warning”. The hazard statements associated with this compound are H315-H319-H335, and the precautionary statements are P261-P305+P351+P3385.


Future Directions

The future directions for research on N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine are not specified in the current literature. However, given the interest in brominated pyridine compounds, it is likely that further studies will explore its potential applications in various fields.


properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-1-2-9(11-5-7)6-12-8-3-4-8/h1-2,5,8,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBMCOVJVBWJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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